
水杨酸铅
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead disalicylate, also known as lead salicylate, is an organometallic compound . It is a compound of lead with the molecular formula C14H8O6Pb .
Molecular Structure Analysis
The molecular structure of lead disalicylate is based on structures generated from information available in databases . The molecular formula is C14H10O6Pb and the molecular weight is 481 g/mol .
Chemical Reactions Analysis
Lead-based compounds, including lead disalicylate, have been studied for their effects on the combustion chemistry of double-base propellants . They have been found to have catalytic effects, promoting certain chemical reactions .
科学研究应用
生物合成与代谢
水杨酸 (SA) 及其衍生物,统称为水杨酸盐,由莽草酸 (源于莽草酸途径) 合成。 SA 是一种活性次生代谢产物,存在于细菌、真菌和植物中 . 它调节植物生长的各个方面,包括环境胁迫和防御病原体的反应 .
铁载体的合成
细菌水杨酸的产生通常与在铁限制条件下生物合成的小型铁离子螯合分子,即水杨酸衍生的铁载体 (称为邻苯二酚) 有关 . 水杨酸单加氧酶将水杨酸转化为邻苯二酚 (1,2-二羟基苯),对水杨酸衍生的铁载体的合成也很重要 .
植物激素调节
SA 被认为是一种重要的植物激素,调节植物生长的各个方面,包括环境胁迫和防御病原体的反应 .
盐胁迫缓解
SA 在植物受到环境胁迫的条件下具有多种功能。 在盐胁迫的植物中,SA 与其他植物激素 (例如生长素、脱落酸、赤霉素) 和其他信号分子协调,可以促进植物防御的刺激,以对抗盐胁迫的有害影响 .
植物信号传导和防御
SA 众所周知调节关键的生理和生化过程,包括植物信号传导、植物防御和对生物和非生物胁迫的反应 .
材料科学
水杨酸铅 (II) 通常在大多数体积中立即可用。 可以考虑高纯度、亚微米和纳米粉末形式 . 这表明其在材料科学和纳米技术领域具有潜在的应用。
作用机制
Target of Action
Lead salicylate, also known as lead disalicylate, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Lead salicylate acts by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The result is a reduction in inflammation, pain, and fever .
Biochemical Pathways
The action of lead salicylate affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This disruption can lead to a decrease in inflammation and pain .
Pharmacokinetics
As a derivative of salicylate, lead salicylate shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with other salicylates . It is well absorbed in the gastrointestinal tract . Once in the circulation, it is rapidly metabolized, and its half-life is relatively short . The rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Action Environment
The action of lead salicylate can be influenced by various environmental factors. For instance, the pH level can affect its absorption and excretion . Additionally, certain physiological conditions associated with low serum albumin can influence its pharmacokinetic parameters . It’s also worth noting that salicylic acid, from which lead salicylate is derived, has been found to play a role in plant growth regulation and can help plants tolerate adverse environmental conditions .
安全和危害
Lead disalicylate, like other lead compounds, is considered hazardous. It is harmful if swallowed or inhaled, may damage the unborn child, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
生化分析
Biochemical Properties
Lead Salicylate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from salicylic acid, an active secondary metabolite that occurs in bacteria, fungi, and plants . Salicylic acid and its derivatives, collectively called salicylates, are synthesized from chorismate, derived from the shikimate pathway .
Cellular Effects
Lead Salicylate can have various effects on different types of cells and cellular processes. For instance, salicylate poisoning can disrupt normal functions from the cell to organ levels . It can cause progressive central nervous system (CNS) depression, demanding several immediate, aggressive actions .
Molecular Mechanism
The mechanism of action of Lead Salicylate involves its interactions at the molecular level. Salicylates, including Lead Salicylate, block the COX-1 pathway and modify the COX-2 pathway, resulting in a decrease in inflammation due to reduced prostaglandin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lead Salicylate can change over time. For instance, salicylate toxicity can carry significant morbidity and mortality, and patients may deteriorate and die as serum salicylate levels decrease .
Dosage Effects in Animal Models
The effects of Lead Salicylate can vary with different dosages in animal models. High doses of salicylate can result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .
Metabolic Pathways
Lead Salicylate is involved in various metabolic pathways. Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . They are then metabolized to salicylate .
Transport and Distribution
Lead Salicylate is transported and distributed within cells and tissues. Salicylate’s volume of distribution in a healthy patient with low serum salicylate concentrations is about 0.16 L/kg. This can increase to 0.34 L/kg or greater in the same patient with an elevated serum salicylate concentration and acidemia .
Subcellular Localization
The subcellular localization of Lead Salicylate and its effects on activity or function are areas of ongoing research. Current studies suggest that Lead ions initially enter elongation zone cells and accumulate in this area. Then, ions are gradually accumulated in the meristem zone . The scanning electron microscopy (SEM) and energy-dispersive X-ray analyses (EDXA) results indicated that Lead was localized to the cell wall and cytoplasm .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lead disalicylate can be achieved by reacting lead acetate with salicylic acid in the presence of a suitable solvent.", "Starting Materials": [ "Lead acetate", "Salicylic acid", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve lead acetate in the solvent", "Add salicylic acid to the solution", "Heat the mixture under reflux for several hours", "Filter the resulting precipitate", "Wash the precipitate with the solvent to remove impurities", "Dry the product at a suitable temperature" ] } | |
CAS 编号 |
15748-73-9 |
分子式 |
C14H10O6Pb |
分子量 |
481 g/mol |
IUPAC 名称 |
bis[(2-hydroxybenzoyl)oxy]lead |
InChI |
InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI 键 |
CNVULGHYDPMIHD-UHFFFAOYSA-L |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O[Pb]OC(=O)C2=CC=CC=C2O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lead salicylate; Lead(II) salicylate; Bis(salicylato)lead; Salicylic acid, lead(II) salt; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


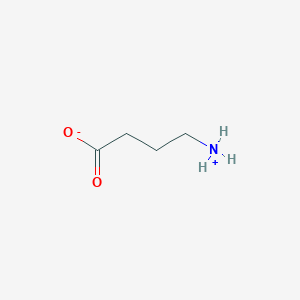
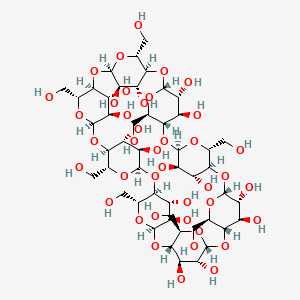

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
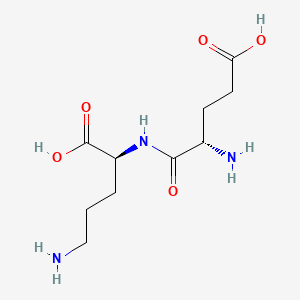
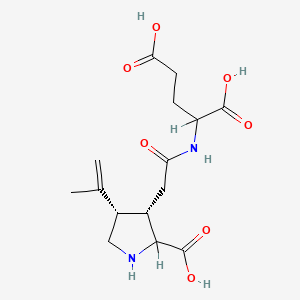
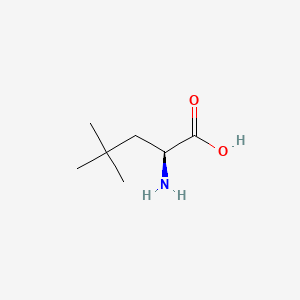
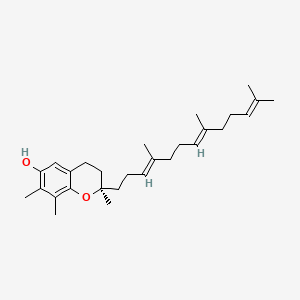
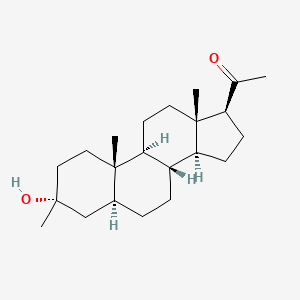
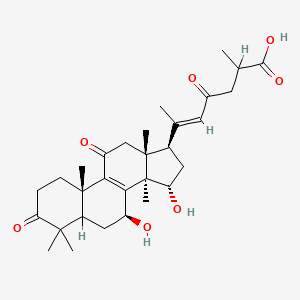
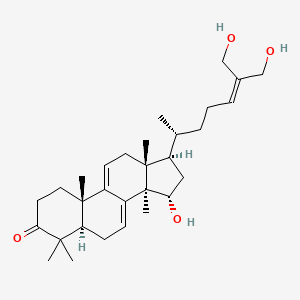
![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)
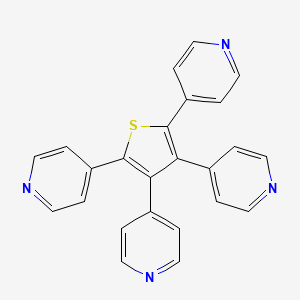
![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)
